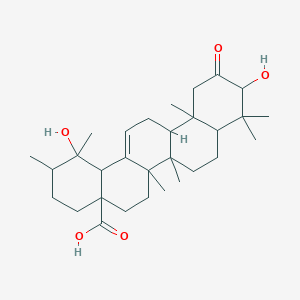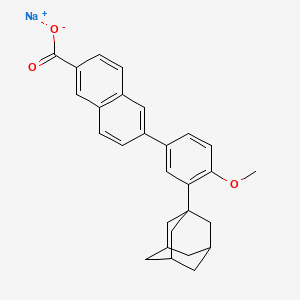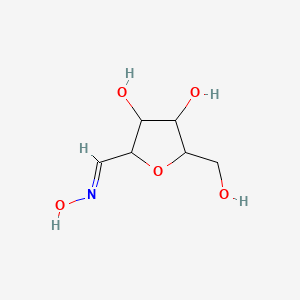![molecular formula C34H34O7 B12294136 [3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B12294136.png)
[3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate is a complex organic compound with a unique structure that includes multiple phenylmethoxy groups and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate typically involves multi-step organic reactions. The starting materials often include phenylmethanol derivatives and benzoic acid. The reaction conditions usually require the presence of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
[3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
[3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
[3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate: shares similarities with other benzoate esters and phenylmethoxy derivatives.
Methylammonium lead halide:
1,2,4-Triazole derivatives: These compounds also have diverse applications in chemistry and medicine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications and interactions, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C34H34O7 |
|---|---|
Peso molecular |
554.6 g/mol |
Nombre IUPAC |
[3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C34H34O7/c35-30-29(24-39-33(36)28-19-11-4-12-20-28)41-34(40-23-27-17-9-3-10-18-27)32(38-22-26-15-7-2-8-16-26)31(30)37-21-25-13-5-1-6-14-25/h1-20,29-32,34-35H,21-24H2 |
Clave InChI |
QMSUAHOWIOAMNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)COC(=O)C5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B12294075.png)
![[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12294079.png)
![[4-Acetyloxy-12-(cyclopropanecarbonyloxy)-15-[3-(furan-2-yl)-2-hydroxy-3-(2-methylpropoxycarbonylamino)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12294093.png)
![1-[N'-[3-[4-[3-[[amino-(hexylcarbamoylamino)methylidene]amino]propyl]piperazin-1-yl]propyl]carbamimidoyl]-3-hexylurea; methanesulfonic acid](/img/structure/B12294096.png)

![6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B12294123.png)
![4-[hydroxy(phenyl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4'-ol](/img/structure/B12294132.png)




![tert-butyl N-[1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate](/img/structure/B12294150.png)
